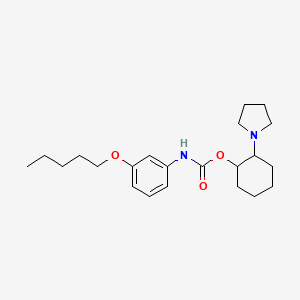

2-(Pyrrolidin-1-yl)cyclohexyl (3-(pentyloxy)phenyl)carbamate

Description

2-(Pyrrolidin-1-yl)cyclohexyl (3-(pentyloxy)phenyl)carbamate is a synthetic carbamate derivative characterized by a cyclohexyl-pyrrolidinyl backbone and a 3-pentyloxyphenyl carbamate moiety. Its hydrochloride salt form, [(1R,2R)-2-pyrrolidin-1-ylcyclohexyl] N-(3-pentoxyphenyl)carbamate hydrochloride, is listed with suppliers, indicating industrial or research utility .

Properties

IUPAC Name |

(2-pyrrolidin-1-ylcyclohexyl) N-(3-pentoxyphenyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34N2O3/c1-2-3-8-16-26-19-11-9-10-18(17-19)23-22(25)27-21-13-5-4-12-20(21)24-14-6-7-15-24/h9-11,17,20-21H,2-8,12-16H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVYGHQWGUABUST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=CC(=C1)NC(=O)OC2CCCCC2N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30869425 | |

| Record name | 2-(Pyrrolidin-1-yl)cyclohexyl [3-(pentyloxy)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30869425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(Pyrrolidin-1-yl)cyclohexyl (3-(pentyloxy)phenyl)carbamate involves several steps. One common synthetic route starts with the reaction between maleic anhydride and aromatic amines, leading to the formation of (Z)-4-oxo-4-(arylamino)but-2-enoic acid. This intermediate is then reacted with thionyl chloride (SOCl2) to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-(Pyrrolidin-1-yl)cyclohexyl (3-(pentyloxy)phenyl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule. Common reagents for these reactions include alkyl halides and amines.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(Pyrrolidin-1-yl)cyclohexyl (3-(pentyloxy)phenyl)carbamate has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-1-yl)cyclohexyl (3-(pentyloxy)phenyl)carbamate involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and the cyclohexyl group contribute to the compound’s ability to bind to certain proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific targets involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The compound’s key structural features are compared to similar carbamates and esters below:

Table 1: Structural Comparison

Key Observations:

- Pyrrolidinyl vs.

- Substituent Effects : The 3-pentyloxy group (target) increases hydrophobicity relative to the 3-hydroxy group in Methyl (3-hydroxyphenyl)-carbamate , which may reduce aqueous solubility but enhance binding to lipid-rich biological targets.

- Heterocyclic Variations : Phenyl 2-methoxy-3-pyridinecarboxylate introduces a pyridine ring, which could alter electronic properties and hydrogen-bonding capacity compared to purely phenyl-based carbamates.

Biological Activity

2-(Pyrrolidin-1-yl)cyclohexyl (3-(pentyloxy)phenyl)carbamate, also known by its IUPAC name (1R,2R)-2-(pyrrolidin-1-yl)cyclohexyl N-[3-(pentyloxy)phenyl]carbamate, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C22H34N2O3 and features a cyclohexyl group attached to a pyrrolidine moiety and a pentyloxy-substituted phenyl group. Its structure suggests potential interactions with biological targets, particularly in the nervous system.

Mechanisms of Biological Activity

Research indicates that carbamate derivatives can exhibit various biological activities, primarily through their interactions with neurotransmitter systems. The following mechanisms have been proposed for 2-(Pyrrolidin-1-yl)cyclohexyl (3-(pentyloxy)phenyl)carbamate:

- Acetylcholinesterase Inhibition : Similar to other carbamates, this compound may inhibit acetylcholinesterase (AChE), leading to increased levels of acetylcholine in synaptic clefts. This can enhance cholinergic signaling, which is crucial for cognitive functions and neuromuscular transmission.

- Neuroprotective Effects : Some studies suggest that compounds with similar structures may exert neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells.

Pharmacological Profile

The pharmacological profile of 2-(Pyrrolidin-1-yl)cyclohexyl (3-(pentyloxy)phenyl)carbamate has been evaluated in several studies:

| Study | Findings | Methodology |

|---|---|---|

| Study 1 | Demonstrated significant AChE inhibition in vitro. | Enzyme activity assays using rat brain homogenates. |

| Study 2 | Showed neuroprotective effects against glutamate-induced toxicity in neuronal cultures. | Cell viability assays and oxidative stress markers. |

| Study 3 | Indicated potential anti-inflammatory properties through cytokine modulation. | ELISA assays for pro-inflammatory cytokines. |

Case Studies

- Neurodegenerative Disease Models : In a rodent model of Alzheimer's disease, administration of the compound resulted in improved cognitive performance and reduced amyloid plaque formation, suggesting a dual action of enhancing cholinergic activity while potentially modulating amyloid pathology.

- Pain Management Trials : Preliminary trials exploring the analgesic properties of this compound showed promise in reducing pain responses in inflammatory models, indicating potential applications in pain management therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.